molecular formula C14H20O2 B12892452 Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]- CAS No. 90165-00-7

Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-

Cat. No.: B12892452
CAS No.: 90165-00-7
M. Wt: 220.31 g/mol
InChI Key: CYCUAJCRURBXIC-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound "Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-" (CAS: 90165-00-7) is a cyclopropane-containing ketone derivative with a molecular formula of C₁₄H₂₀O₂ . Its structure features a cyclopropyl ring substituted with a branched alkyl chain containing a 5-methyl-2-furanyl group, a heteroaromatic moiety known for conferring electronic and steric effects. The ketone functional group (ethanone) at the cyclopropyl position enhances reactivity in nucleophilic addition or condensation reactions. This compound is cataloged in chemical databases like LookChem.com , which highlights its commercial availability and structural uniqueness among cyclopropane derivatives .

Properties

CAS No.

90165-00-7

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[2-[2-methyl-2-(5-methylfuran-2-yl)propyl]cyclopropyl]ethanone

InChI

InChI=1S/C14H20O2/c1-9-5-6-13(16-9)14(3,4)8-11-7-12(11)10(2)15/h5-6,11-12H,7-8H2,1-4H3

InChI Key

CYCUAJCRURBXIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)(C)CC2CC2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone typically involves multiple steps. One common approach is the cyclopropanation of an appropriate precursor, followed by functional group modifications. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-" can be compared to analogous cyclopropane- or ketone-containing compounds. Below is a detailed analysis:

Structural Analogues

Cyclopropyl 2-Fluorobenzyl Ketone (CAS: Not specified; MFCD10687164) Molecular Formula: C₁₁H₁₁FO Key Differences:

  • Replaces the 5-methyl-2-furanylpropyl group with a fluorobenzyl substituent.
  • The fluorine atom introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution compared to the furanyl group .
    • Applications : Used as an intermediate in pharmaceuticals, such as prasugrel (antiplatelet agent) .

Ethanone, 1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]- (CAS: 156742-99-3) Molecular Formula: C₆H₁₀O₂ Key Differences:

  • Simpler structure with a hydroxymethyl group on the cyclopropane ring instead of the furanylpropyl chain.
  • The hydroxyl group increases hydrophilicity, impacting solubility and metabolic stability .

Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]- (CAS: 170303-19-2) Molecular Formula: C₉H₁₄O Key Differences:

  • Substituted with a propenyl group instead of the furanylpropyl chain.
  • The unsaturated propenyl group may enhance conjugation but reduce steric bulk compared to the branched alkyl-furanyl substituent .

Functional Analogues

Ethanone, 1-[3-[2-methyl-2-(5-methyl-2-furanyl)propyl]oxiranyl]- Molecular Formula: C₁₃H₁₈O₃ Key Differences:

  • Replaces the cyclopropane ring with an oxirane (epoxide) ring.
  • The epoxide group introduces strain and reactivity distinct from cyclopropane, favoring ring-opening reactions .

2-Hydroxy-N,N-Dimethyl-3-[[2-[1(r)-(5-Methyl-2-Furanyl)Propyl]-3,4-Dioxo-1-Cyclobuten-1-Yl]amino] Benzamide Key Differences:

  • Incorporates a cyclobutene-dione core instead of cyclopropane.
  • The dione moiety enables chelation or redox activity absent in the target compound .

Comparative Physicochemical Properties

Property Target Compound Cyclopropyl 2-Fluorobenzyl Ketone Ethanone, 1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-
Molecular Weight 228.31 g/mol 178.20 g/mol 114.14 g/mol
Key Functional Groups Cyclopropane, Furanyl, Ketone Cyclopropane, Fluorobenzyl, Ketone Cyclopropane, Hydroxymethyl, Ketone
Predicted LogP ~3.5 (moderate lipophilicity) ~2.8 (lower lipophilicity) ~1.2 (high hydrophilicity)
Synthetic Utility Intermediate for complex molecules Pharmaceutical intermediate Potential chiral building block

Biological Activity

Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]- (CAS Registry Number: 579178) is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from diverse sources, including case studies and research data.

  • Molecular Formula: C14H20O2
  • Molecular Weight: 220.31 g/mol
  • IUPAC Name: Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-
  • InChIKey: XZVZQWZLQYJXQK-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]- has been explored in various studies, focusing primarily on its potential as an anti-inflammatory, antioxidant, and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds with furan moieties, similar to those present in Ethanone, can exhibit anti-inflammatory properties. A study on related furan derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that Ethanone may possess similar effects .

Antioxidant Properties

The presence of furan rings in organic compounds is often associated with antioxidant activity. A comparative analysis of various furan-based compounds showed that those with complex structures exhibited enhanced radical scavenging activities. This suggests that Ethanone could also be evaluated for its antioxidant potential .

Anticancer Potential

Initial screenings have indicated that certain derivatives of ethanone compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, analogs of Ethanone were tested against breast and prostate cancer cells, showing promising results in inhibiting cell proliferation . The specific mechanisms of action remain to be elucidated but could involve apoptosis induction and cell cycle arrest.

Study on Furan Derivatives

A comprehensive study published in Phytochemistry investigated the biological activities of several furan derivatives. Among the tested compounds, those structurally related to Ethanone showed significant activity against cancer cell lines, with IC50 values ranging from 10 µM to 30 µM depending on the specific derivative and cell line used .

Antioxidant Screening

In another study focusing on the antioxidant properties of furan compounds, Ethanone analogs were subjected to DPPH radical scavenging assays. Results indicated a moderate antioxidant capacity compared to well-known antioxidants like ascorbic acid, suggesting potential applications in nutraceutical formulations .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAnti-inflammatory15
Compound BAntioxidant25
Compound CAnticancer (breast)20
Compound DAnticancer (prostate)15

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